1-Methylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

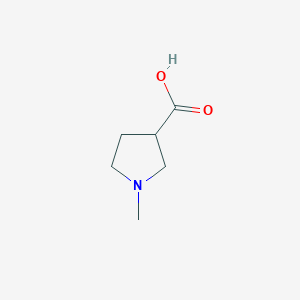

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFIWDOHOWUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948593 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-60-1 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Methylpyrrolidine-3-carboxylic Acid

Abstract

1-Methylpyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a substituted proline analog, its structural features, particularly the tertiary amine integrated within the pyrrolidine ring, impart crucial basic properties that govern its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the basicity of this compound. It delves into the structural origins of its basic character, presents a detailed experimental protocol for the empirical determination of its acid dissociation constants (pKa) via potentiometric titration, and discusses the implications of these properties for drug design and development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile chemical scaffold.

Introduction: The Significance of this compound

This compound, a derivative of the amino acid proline, serves as a valuable building block in the synthesis of complex, biologically active molecules.[1] Its rigid, five-membered ring structure is a common motif in a wide array of pharmaceutical compounds, often incorporated to enhance binding affinity to target receptors or to modulate physicochemical properties such as solubility and membrane permeability.[1][2]

The defining feature of this molecule is its amphoteric nature, possessing both a carboxylic acid group (acidic) and a tertiary amine (basic). The basicity of the nitrogen atom is of paramount importance. The extent to which this nitrogen is protonated at physiological pH (pKa value) directly influences the molecule's overall charge, polarity, and ability to engage in hydrogen bonding—all critical factors that dictate its behavior in biological systems. Understanding and quantifying this basicity is therefore a foundational step in its application, particularly in the development of drugs targeting the central nervous system.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecule's structure is characterized by a saturated five-membered nitrogen-containing ring with a methyl group on the nitrogen and a carboxylic acid group at the 3-position.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem CID: 322598[3] |

| Molecular Weight | 129.16 g/mol | PubChem CID: 322598[3] |

| Appearance | Off-white to light yellow solid | ChemicalBook[4], Chem-Impex[1] |

| Predicted pKa (Carboxylic Acid) | 3.53 ± 0.20 | ChemicalBook[4] |

| Predicted pKa (Conjugate Acid of Amine) | ~10.3 (inferred from 1-Methylpyrrolidine) | ChEMBL (for 1-Methylpyrrolidine)[5] |

| CAS Number | 25712-60-1, 412281-11-9 | PubChem CID: 322598[3] |

Note: The pKa of the tertiary amine is an estimation based on the parent compound, 1-methylpyrrolidine, which has a reported pKa of 10.32.[5][6] The actual value for this compound will be influenced by the electron-withdrawing effect of the carboxylic acid group. An empirical determination is essential for accuracy.

The Dual Nature of Basicity and Acidity

As an N-alkylated amino acid, this compound exists in different protonation states depending on the pH of its environment. The two key equilibria are the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated tertiary amine (pKa₂).

The term "basic properties" primarily refers to the ability of the lone pair of electrons on the tertiary nitrogen atom to accept a proton. The strength of this basicity is quantified by the pKa of its conjugate acid (the protonated amine), denoted here as pKa₂. A higher pKa₂ value indicates a stronger base. The N-methyl group is an electron-donating group, which increases the electron density on the nitrogen atom compared to an unsubstituted pyrrolidine, thereby enhancing its basicity.

Experimental Determination of Basicity: Potentiometric Titration

The most reliable method for determining the pKa values of a compound like this compound is potentiometric titration.[7] This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the pKa values.[8][9]

Causality Behind Experimental Design

-

Analyte Preparation: The compound is often available as a hydrochloride salt (e.g., C₆H₁₂ClNO₂).[10] This is advantageous as it ensures the molecule starts in its fully protonated form (H₂A⁺). If starting from the free base, the solution must first be acidified with a strong acid like HCl to a pH below 2 to ensure complete protonation of both functional groups.[8][11]

-

Choice of Titrant: A strong base, typically standardized sodium hydroxide (NaOH), is used as the titrant. This ensures a sharp and clear stoichiometric endpoint.[8]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., using 0.15 M KCl) is crucial.[8] This minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due solely to the acid-base reaction and not fluctuations in the ionic environment.

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon before and during the titration is a best practice.[8] This displaces dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of the weak acid, particularly affecting the second equivalence point.

Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for amino acid titration.[8][12]

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of standardized hydrochloric acid (HCl).

-

Prepare a 0.15 M potassium chloride (KCl) solution for maintaining ionic strength.[8]

-

Prepare standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for calibrating the pH meter.[8]

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water and gently blotted dry between buffers.[8]

-

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 1-2 mmol of this compound hydrochloride and dissolve it in a beaker containing 50 mL of the 0.15 M KCl solution.

-

If starting with the free base, dissolve it in 50 mL of 0.15 M KCl and then add a slight excess of 0.1 M HCl to bring the initial pH to approximately 1.8-2.0.[8][11]

-

Place a magnetic stir bar in the beaker.

-

-

Titration Procedure:

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not interfere with the stir bar.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[8] Maintain a gentle stream of nitrogen over the solution surface throughout the titration.

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M NaOH titrant from a burette in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record both the volume of NaOH added and the corresponding pH.[8]

-

Continue adding titrant until the pH reaches approximately 12.0-12.5.[8]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

The curve will show two distinct buffer regions and two equivalence points.

-

pKa₁ (Carboxylic Acid): This is the pH at the first half-equivalence point (the midpoint of the first buffer region).

-

pKa₂ (Amine): This is the pH at the second half-equivalence point (the midpoint of the second buffer region).

-

For greater accuracy, the equivalence points can be determined by finding the maxima of the first derivative plot (ΔpH/ΔV vs. V). The pKa values are then the pH at the halfway points between the start and the first equivalence point, and between the first and second equivalence points.

-

Applications and Implications in Drug Development

The basicity of the 1-methylpyrrolidine moiety is a critical parameter in drug design.

-

Solubility: At physiological pH (~7.4), the tertiary amine (with a pKa₂ around 10) will be predominantly protonated. This positive charge significantly enhances the aqueous solubility of the molecule, which is often a prerequisite for effective drug delivery and absorption.

-

Membrane Permeability: While charge enhances solubility, it can hinder passive diffusion across lipid bilayer membranes (like the blood-brain barrier). A delicate balance is required. The pKa value allows drug developers to predict the ratio of the charged (protonated) to uncharged (neutral) species at a given pH, which is essential for modeling absorption, distribution, metabolism, and excretion (ADME) properties.

-

Receptor Binding: The ability of the nitrogen to exist in both protonated and neutral forms can be crucial for receptor interaction. A protonated amine can form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, significantly increasing binding affinity and drug potency.

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its basicity, conferred by the N-methylated pyrrolidine ring, is a dominant factor influencing its behavior in chemical and biological systems. While predictive tools provide a valuable starting point, the empirical determination of its pKa values through a robust method like potentiometric titration is indispensable for accurate characterization. A thorough understanding of this basicity allows medicinal chemists to rationally design and optimize novel therapeutics, leveraging this versatile scaffold to achieve desired pharmacokinetic profiles and potent biological activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 412281-11-9: this compound [cymitquimica.com]

- 3. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 25712-60-1 [m.chemicalbook.com]

- 5. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scribd.com [scribd.com]

- 10. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

An In-Depth Technical Guide to 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9)

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses analytical methodologies, and explores its potential applications in medicinal chemistry, particularly in the context of neurological and other therapeutic areas.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] this compound, a derivative of this important scaffold, offers a unique combination of a chiral center, a secondary amine, and a carboxylic acid functionality, making it a valuable starting material for the synthesis of complex molecular architectures.[3] Its application is particularly noted in the development of novel therapeutics, especially for neurological disorders.[2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Reference(s) |

| CAS Number | 412281-11-9 | [3] |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Purity | ≥ 95% (as determined by HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| IUPAC Name | This compound | [4] |

| InChI Key | LJGFIWDOHOWUOY-UHFFFAOYSA-N | [4] |

| SMILES | CN1CCC(C1)C(=O)O | [4] |

Synthesis of this compound: A Proposed Pathway

Step 1: Asymmetric Synthesis of a Pyrrolidine-3-carboxylic Acid Precursor

The first step is based on the organocatalytic enantioselective Michael addition reaction developed by Tanaka and colleagues for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[1] This method provides a foundation for creating the chiral pyrrolidine core.

Reaction Scheme:

Caption: Proposed Asymmetric Synthesis of a Pyrrolidine-3-carboxylic Acid Precursor.

Experimental Protocol (Adapted from Tanaka et al.[1]):

-

Michael Addition: To a solution of a suitable 4-oxo-2-enoate (1.0 eq.) and a nitroalkane (e.g., nitromethane, 5.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a chiral organocatalyst (e.g., a chiral primary amine thiourea, 0.2 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the resulting Michael adduct by silica gel column chromatography.

-

Reductive Cyclization: Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol) and add a catalyst for hydrogenation (e.g., 10% Palladium on carbon).

-

Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative.

Causality Behind Experimental Choices:

-

Chiral Organocatalyst: The use of a chiral organocatalyst is crucial for establishing the stereochemistry of the pyrrolidine ring with high enantioselectivity.[1] These catalysts operate by forming a chiral iminium ion intermediate with the enoate, which directs the nucleophilic attack of the nitroalkane from a specific face.

-

Reductive Cyclization: The use of catalytic hydrogenation with Palladium on carbon is a standard and efficient method for the reduction of a nitro group to an amine and can also facilitate the reductive cyclization to form the pyrrolidine ring in a single step.[1]

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the secondary amine of the pyrrolidine-3-carboxylic acid precursor. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6] This reaction is advantageous as it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[5]

Reaction Scheme:

Caption: Proposed N-Methylation of the Pyrrolidine Precursor.

Experimental Protocol:

-

Dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 eq.) in an excess of formic acid and aqueous formaldehyde.

-

Heat the reaction mixture to reflux (approximately 100°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insight:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decarboxylates to carbon dioxide, driving the reaction to completion.[5][7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method would be suitable for this polar compound.

Proposed HPLC Method:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or a shallow gradient elution (e.g., 5-30% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

Self-Validating System: A robust HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-methyl group (a singlet), and multiplets for the protons on the pyrrolidine ring. The chemical shifts of the ring protons will be influenced by their proximity to the nitrogen atom and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, including the N-methyl carbon, the four carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In the positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 130.1.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the pyrrolidine ring.[10]

Applications in Drug Discovery and Development

As previously mentioned, this compound is a valuable building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3] The pyrrolidine scaffold is a common feature in many CNS-active compounds due to its ability to mimic the conformation of natural amino acids and neurotransmitters.

While specific drug candidates synthesized directly from CAS 412281-11-9 are not prominently disclosed in publicly available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively explored in various therapeutic areas:

-

Neurological Disorders: The rigid structure of the pyrrolidine ring can be used to control the orientation of pharmacophoric groups, leading to selective interactions with receptors and enzymes in the CNS.[11]

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active site of enzymes. For example, pyrrolidine-based structures are used in the design of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1]

-

Receptor Agonists and Antagonists: The stereochemistry of substituted pyrrolidines can be fine-tuned to achieve selective agonism or antagonism at various receptors.[11]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Hazard Statements: [12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 412281-11-9) is a chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive starting point for the development of novel and complex molecules. While detailed, publicly available information on its specific synthesis and direct applications in marketed drugs is limited, this guide provides a robust, scientifically grounded framework for its preparation, analysis, and potential use in drug discovery programs. As research in areas such as neurological disorders continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of compounds like this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid (EVT-13243426) [evitachem.com]

Structure elucidation of 1-Methylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 1-Methylpyrrolidine-3-carboxylic acid

Foreword

As a Senior Application Scientist, my experience has shown that the definitive identification of a molecule is not a linear process but a symphony of complementary analytical techniques. Each method provides a unique perspective, and true structural confirmation lies in the harmonious convergence of all data points. This guide is structured to mirror this investigative process. We will not merely follow a checklist; instead, we will build a case for the structure of this compound, explaining the strategic rationale behind each step and demonstrating how data from one experiment informs the next. This document is intended for researchers and drug development professionals who require a practical, in-depth understanding of a robust structure elucidation workflow.

Initial Characterization and Analytical Strategy

Before embarking on advanced spectroscopic analysis, it is crucial to establish the fundamental properties of the target compound. This compound is a derivative of proline, a class of compounds significant in pharmaceutical and biochemical research.[1][2][3] Its foundational properties provide the basis for all subsequent analyses.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[4] |

| Molecular Weight | 129.16 g/mol | PubChem[4], ChemicalBook[5] |

| Appearance | Off-white solid | Chem-Impex[1] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 25712-60-1 | ChemicalBook[5] |

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first logical step. It provides the most direct measurement of the molecular weight (MW), allowing us to confirm the elemental composition. This is the foundational piece of the puzzle. For a molecule like this, which contains nitrogen, its adherence to the "Nitrogen Rule" (an odd nominal MW suggests an odd number of nitrogen atoms) provides an immediate check on our proposed formula, C₆H₁₁NO₂. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid ensures protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass for C₆H₁₁NO₂H⁺ and compare it to the observed mass. The difference should be within 5 ppm to confidently confirm the molecular formula.

Expected Data Presentation

| Ion Species | Theoretical Exact Mass | Expected Observed m/z |

| [M+H]⁺ | 130.0863 | ~130.086 |

| [M+Na]⁺ | 152.0682 | ~152.068 |

The high-resolution data not only confirms the molecular weight but provides strong evidence for the specific elemental composition, ruling out other potential formulas with the same nominal mass. Fragmentation patterns (MS/MS) could further be used to identify losses of key groups, such as H₂O or COOH, which is characteristic of proline-like structures.[6]

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: Before delving into the atomic-level detail of NMR, we use Fourier-Transform Infrared (FTIR) spectroscopy to get a rapid "fingerprint" of the molecule's functional groups.[7] This serves as a crucial cross-check. For this compound, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O stretches) and the tertiary amine (C-N stretch). The presence of these bands validates the major components suggested by the molecular formula.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data Presentation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~2900-3000 | C-H stretch | Aliphatic (ring & methyl) |

| ~1180-1250 | C-N stretch | Tertiary Amine |

Observing these key bands provides strong, tangible evidence for the proposed functional groups and corroborates the findings from mass spectrometry.

Nuclear Magnetic Resonance: Assembling the Structure

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom. We will use a suite of experiments to piece the molecule together logically. We start with 1D experiments (¹H and ¹³C) to inventory the atoms and then use 2D experiments to connect them. Deuterated water (D₂O) is a suitable solvent, though it will cause the exchange of the acidic carboxylic proton, which will thus not be observed.

¹H and ¹³C NMR: The Atomic Inventory

-

¹H NMR tells us the number of distinct proton environments and their electronic surroundings. The integration of the peaks reveals the number of protons in each environment, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

-

¹³C NMR reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., aliphatic, carbonyl).

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of D₂O.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.

-

Analysis: Assign chemical shifts, integrations (for ¹H), and multiplicities (for ¹H).

2D NMR: Establishing Connectivity

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing the proton network along the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows us to definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for placing the N-methyl group and the carboxylic acid group on the correct positions of the ring.

The diagram below illustrates the key correlations we expect to observe that will allow for the complete assembly of the structure.

Caption: Key COSY and HMBC correlations for structure assembly.

Expected Data Synthesis

| Atom Position | ¹H Shift (ppm, mult.) | ¹³C Shift (ppm) | Key HMBC Correlations (from H at position) |

| N-CH₃ | ~2.8 (s, 3H) | ~42 | C2, C5 |

| H2 | ~3.2-3.4 (m, 2H) | ~60 | C3, C4, C5, C-COOH, N-CH₃ |

| H3 | ~3.0-3.2 (m, 1H) | ~45 | C2, C4, C5, C-COOH |

| H4 | ~2.2-2.4 (m, 2H) | ~30 | C2, C3, C5, C-COOH |

| H5 | ~3.4-3.6 (m, 2H) | ~58 | C2, C3, C4, N-CH₃ |

| -COOH | N/A (in D₂O) | ~175 | N/A |

Note: Chemical shifts are predictive and may vary based on solvent and pH.

The HMBC correlations are the final linchpin. The correlation from the N-methyl protons to carbons C2 and C5 confirms its attachment to the nitrogen. Crucially, correlations from the ring protons (H2 and H4) to the carbonyl carbon (C-COOH) definitively place the carboxylic acid group at the C3 position.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a systematic and multi-faceted analytical approach.

-

High-Resolution Mass Spectrometry established the correct molecular formula of C₆H₁₁NO₂.[4]

-

FTIR Spectroscopy confirmed the presence of the required carboxylic acid and tertiary amine functional groups.

-

A comprehensive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. COSY experiments traced the pyrrolidine ring backbone, HSQC linked protons to their carbons, and decisive HMBC correlations positioned the N-methyl and carboxylic acid substituents at the N1 and C3 positions, respectively.

Each piece of data corroborates the others, creating a self-validating system that leaves no ambiguity in the final structure. This methodical process, rooted in explaining the causality behind each experimental choice, represents a robust and trustworthy paradigm for the elucidation of small molecules in a drug discovery and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 25712-60-1 [m.chemicalbook.com]

- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

A Comprehensive Spectroscopic Guide to 1-Methylpyrrolidine-3-carboxylic Acid

Abstract: This technical guide provides a detailed spectroscopic analysis of 1-methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9), a heterocyclic compound of significant interest in pharmaceutical development and biochemical research.[1] We present an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving beyond mere data presentation to explain the underlying principles and experimental rationale. The protocols and interpretations are designed to ensure technical accuracy and reproducibility, forming a self-validating framework for the structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound, a derivative of proline, belongs to a class of compounds featuring the pyrrolidine ring—a privileged scaffold in medicinal chemistry. Its structural rigidity and potential for stereospecific interactions make it a valuable building block in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] Accurate and comprehensive characterization is therefore not merely an academic exercise; it is a prerequisite for its effective use in research and development, ensuring purity, confirming identity, and understanding its chemical behavior. This guide employs a multi-technique spectroscopic approach to construct a complete and unambiguous structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides the most definitive information regarding the specific arrangement and electronic environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Proton NMR reveals the number of distinct proton environments and their spatial relationships through spin-spin coupling. The spectrum is typically acquired in a deuterated solvent such as D₂O, which exchanges with the acidic carboxylic acid proton, causing its signal (typically found far downfield >10 ppm) to disappear, simplifying the spectrum.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 3.6 - 3.8 | Multiplet | 1H | H-3 | Methine proton alpha to the electron-withdrawing COOH group. |

| ~ 3.3 - 3.5 | Multiplet | 2H | H-5 | Methylene protons adjacent to the electron-withdrawing nitrogen atom. |

| ~ 3.0 - 3.2 | Multiplet | 2H | H-2 | Methylene protons adjacent to both the nitrogen and the C-3 carbon. |

| ~ 2.9 | Singlet | 3H | N-CH₃ | Methyl protons on the nitrogen; no adjacent protons to couple with. |

| ~ 2.2 - 2.4 | Multiplet | 2H | H-4 | Aliphatic methylene protons, expected to be the most upfield of the ring protons. |

Interpretation and Experimental Causality:

The chemical shifts are governed by the electronic environment. Protons closer to electronegative atoms (oxygen and nitrogen) are "deshielded" and appear at a lower field (higher ppm value). The sharp singlet for the N-CH₃ group is a key identifier. The remaining protons on the pyrrolidine ring are diastereotopic and couple with each other, resulting in complex multiplets that require higher-order analysis or 2D NMR techniques (like COSY) for complete assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a direct count of the number of non-equivalent carbon atoms and information about their functionalization.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Assignment |

| ~ 175 - 185 | C=O | Carboxyl carbon, characteristically found at the far downfield end of the spectrum.[2][3] |

| ~ 65 - 70 | C-5 | Carbon adjacent to the nitrogen atom. |

| ~ 57 - 62 | C-2 | Carbon adjacent to the nitrogen atom. |

| ~ 45 - 50 | N-CH₃ | Methyl carbon attached to the nitrogen. |

| ~ 40 - 45 | C-3 | Methine carbon bearing the carboxyl group. |

| ~ 28 - 33 | C-4 | Aliphatic carbon, expected to be the most upfield ring carbon. |

Interpretation and Experimental Causality:

The ¹³C spectrum provides a clear fingerprint of the carbon backbone. The carbonyl carbon of the carboxylic acid is unambiguously identified by its large chemical shift.[2][3] The carbons directly bonded to the nitrogen (C-2 and C-5) are also significantly deshielded. This technique is crucial for confirming the carbon count and the presence of the key functional groups.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve in 0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

-

Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the ring protons.

-

¹H Acquisition:

-

Experiment: Standard single-pulse ('zg30') experiment.

-

Scans: 16 scans for adequate signal-to-noise (S/N).

-

Relaxation Delay: 2 seconds.

-

-

¹³C Acquisition:

-

Experiment: Proton-decoupled pulse program ('zgpg30') to produce a spectrum with singlets for each carbon.

-

Scans: 1024 scans or more are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard or the residual solvent peak.

Diagram: NMR Structural Assignment Workflow

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H stretch of hydrogen-bonded carboxylic acid.[2][3][4] |

| 2850 - 2960 | Medium | C-H stretch (aliphatic CH, CH₂, CH₃).[5] |

| 1700 - 1725 | Strong, Sharp | C=O stretch of a carboxylic acid (dimeric form).[2][3][4] |

| ~ 1200 - 1300 | Medium | C-N stretch of the tertiary amine. |

| ~ 1350 - 1450 | Medium | C-H bend (aliphatic). |

Interpretation and Experimental Causality:

The IR spectrum is dominated by two unmistakable features of the carboxylic acid group. First, the extremely broad O-H stretching band is a result of extensive intermolecular hydrogen bonding, which creates a wide range of bond strengths and thus a wide range of absorption frequencies.[4] Second, the intense, sharp C=O stretching peak confirms the presence of the carbonyl group.[3] The presence of aliphatic C-H and C-N stretches further supports the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is chosen for its simplicity, requiring minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. The final spectrum is presented in terms of percent transmittance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

MS provides the exact molecular weight and offers clues to the molecule's structure through the analysis of its fragmentation patterns upon ionization.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| m/z (mass-to-charge) | Formula | Interpretation |

| 129.07898 | C₆H₁₁NO₂ | [M]⁺, the molecular ion. |

| 130.08680 | C₆H₁₂NO₂⁺ | [M+H]⁺, the protonated molecule (common in ESI). |

| 84.08130 | C₅H₁₀N⁺ | [M-COOH]⁺, fragment from the loss of the carboxylic acid group.[6] |

Interpretation and Experimental Causality:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the most abundant ion observed. High-resolution mass spectrometry allows for the determination of the elemental composition from the exact mass, confirming the molecular formula as C₆H₁₁NO₂.[7] The most logical and common fragmentation pathway for a carboxylic acid is the neutral loss of the -COOH group (mass of 45 Da), leading to a significant fragment ion at m/z 84. This fragmentation provides strong evidence for the presence and location of the carboxylic acid substituent.

Diagram: Primary ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathway in ESI-MS.

Conclusion: An Integrated Spectroscopic Confirmation

The combined application of NMR, IR, and MS provides a robust and unequivocal structural confirmation for this compound. IR spectroscopy rapidly identifies the core functional groups (carboxylic acid, amine). Mass spectrometry confirms the elemental composition and molecular weight while revealing a logical fragmentation pattern. Finally, NMR spectroscopy provides the definitive atomic-level map, detailing the precise connectivity of the carbon and hydrogen framework. This integrated analytical approach represents the gold standard in chemical characterization, providing the high-confidence data required for advanced applications in science and industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methylpyrrolidine-3-carboxylic Acid and its Role in Amino Acid Metabolism

Abstract

This technical guide provides a comprehensive overview of 1-methylpyrrolidine-3-carboxylic acid, a synthetic amino acid analogue with significant potential for research in neuroscience and drug development. We will delve into its chemical characteristics, explore its putative role in the intricate pathways of amino acid metabolism—with a particular focus on its interplay with proline and glutamate systems—and present detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the biological activities of this intriguing molecule.

Introduction: The Significance of Proline Analogues in Neurometabolism

The unique cyclic structure of the amino acid L-proline imparts critical conformational constraints on proteins and peptides. Beyond its structural role, proline metabolism is deeply intertwined with central energy and neurotransmitter pathways, particularly those involving glutamate, the primary excitatory neurotransmitter in the brain.[1] Dysregulation of proline levels, as seen in the genetic disorder hyperprolinemia, can lead to severe neurological symptoms, including seizures and cognitive deficits, underscoring the importance of maintaining proline homeostasis.[2][3][4]

Synthetic proline analogues, such as this compound, are invaluable tools for dissecting the complexities of proline and glutamate metabolism.[5] By mimicking the structure of endogenous amino acids, these molecules can serve as probes to investigate enzymatic activities, receptor interactions, and transport processes. This compound, with its N-methylated pyrrolidine ring and a carboxylic acid moiety, is structurally poised to interact with biological targets involved in amino acid metabolism, making it a compound of significant interest for neurological research and as a potential scaffold for novel therapeutics.[6]

Chemical and Physical Properties of this compound

This compound is a chiral molecule that exists as two enantiomers. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [7] |

| Molecular Weight | 129.16 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 25712-60-1 | [7] |

| Appearance | Off-white solid | [5] |

| Storage Conditions | 0-8°C | [5] |

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Putative Role in Amino Acid Metabolism: A Focus on Proline and Glutamate Pathways

While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structural similarity to proline allows for informed hypotheses regarding its biological activity. The primary avenues of investigation are its potential interaction with proline metabolic enzymes and its influence on the glutamate neurotransmitter system.

Interaction with Proline Dehydrogenase (PRODH)

Proline is catabolized in the mitochondria by proline dehydrogenase (PRODH), also known as proline oxidase, which converts proline to Δ¹-pyrroline-5-carboxylate (P5C).[8][9] P5C is then further metabolized to glutamate. Given that other proline analogues, such as thiazolidine carboxylates, have been shown to be substrates for PRODH, it is plausible that this compound could also act as a substrate or an inhibitor of this key enzyme.[10]

-

As a Substrate: If this compound is a substrate for PRODH, its metabolism could lead to the formation of a methylated P5C analogue. The subsequent metabolic fate of this compound would be of significant interest.

-

As an Inhibitor: Competitive inhibition of PRODH by this compound could lead to an accumulation of intracellular proline, a condition that has been associated with neurological consequences.[2]

The potential interaction with PRODH can be visualized as follows:

Caption: Potential interaction of this compound with PRODH.

Modulation of Glutamate Transport

The intricate relationship between proline and glutamate metabolism suggests that alterations in proline pathways can impact glutamatergic neurotransmission.[1] A compelling hypothesis is that this compound may modulate the activity of high-affinity glutamate transporters. These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[11]

Several pyrrolidine-based compounds have been identified as inhibitors of glutamate uptake.[11][12][13] Inhibition of these transporters by this compound would lead to an increase in extracellular glutamate levels, potentially potentiating glutamatergic signaling or, at higher concentrations, inducing excitotoxic cell death.[11][14] Conversely, some compounds can enhance glutamate uptake, offering neuroprotection.[15]

The proposed mechanism of glutamate transporter modulation is illustrated below:

Caption: Hypothetical modulation of astrocytic glutamate transporters.

Experimental Protocols for Investigation

To elucidate the precise role of this compound in amino acid metabolism, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for the analysis of amino acids and their analogues in brain tissue.[16][17][18][19]

Objective: To develop a sensitive and specific method for the quantification of this compound in rodent brain tissue.

Methodology:

-

Tissue Homogenization:

-

Excise brain tissue (e.g., hippocampus, cortex) from experimental animals.

-

Weigh the tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar analyte.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid.

-

Gradient: Develop a gradient elution method to achieve optimal separation from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Determine the precursor ion ([M+H]⁺) for this compound (expected m/z ~130.08).

-

Optimize collision energy to identify the most abundant and stable product ions for quantification and confirmation.

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

-

Workflow Diagram:

Caption: Workflow for LC-MS/MS quantification in brain tissue.

In Vitro PRODH Activity Assay

This assay will determine if this compound is a substrate or inhibitor of PRODH.

Objective: To assess the interaction of this compound with PRODH.

Methodology:

-

Enzyme Source: Purified recombinant PRODH or mitochondrial fractions isolated from liver or kidney.

-

Assay Principle: The PRODH-catalyzed oxidation of proline (or an analogue) can be coupled to the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.

-

Substrate Assay:

-

Incubate the enzyme with varying concentrations of this compound in the presence of DCIP.

-

Monitor the decrease in absorbance of DCIP at 600 nm.

-

Compare the reaction rates to those obtained with L-proline as the substrate to determine if it is a substrate.

-

-

Inhibition Assay:

-

Incubate the enzyme with a fixed concentration of L-proline and varying concentrations of this compound.

-

Monitor the rate of DCIP reduction.

-

A decrease in the reaction rate in the presence of the compound would indicate inhibition. Further kinetic studies (e.g., Lineweaver-Burk plot) can determine the mechanism of inhibition.

-

Glutamate Uptake Assay in Primary Astrocyte Cultures

This assay will investigate the effect of this compound on glutamate transport.

Objective: To determine if this compound modulates glutamate uptake by astrocytes.

Methodology:

-

Cell Culture: Primary astrocyte cultures prepared from neonatal rat or mouse cortex.

-

Uptake Assay:

-

Pre-incubate astrocyte cultures with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a known concentration of [³H]-L-glutamate.

-

After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

A decrease in [³H]-L-glutamate uptake would suggest inhibition of glutamate transporters.

-

Synthesis of Radiolabeled this compound for In Vivo Metabolic Studies

General Approach for [¹⁴C]-Labeling:

A potential synthetic route could involve a Michael addition reaction using a [¹⁴C]-labeled precursor. For example, a reaction between a suitable enoate and a nitroalkane containing the ¹⁴C label could be employed, followed by cyclization and methylation to yield the final product.[20][21] The specific choice of labeled precursor and reaction conditions would require optimization by a skilled radiochemist.

Conclusion and Future Directions

This compound represents a promising chemical tool for exploring the intricate connections between proline and glutamate metabolism in the central nervous system. Its potential to interact with key enzymes like PRODH and modulate glutamate transporter activity warrants further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to unravel the specific biological functions of this compound.

Future research should focus on:

-

Stereospecific Synthesis and Testing: The biological activity of the individual enantiomers of this compound should be evaluated, as stereochemistry often plays a critical role in molecular interactions.

-

In Vivo Studies: Following in vitro characterization, in vivo experiments in animal models of neurological disorders are crucial to assess its therapeutic potential.

-

Metabolomic Profiling: Comprehensive metabolomic studies in the presence of this compound will provide a broader understanding of its impact on cellular metabolism.

By systematically applying these approaches, the scientific community can fully elucidate the role of this compound in amino acid metabolism and potentially unlock new avenues for the treatment of neurological diseases.

References

- 1. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-induced changes in acetylcholinesterase activity and gene expression in zebrafish brain: reversal by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral and neurochemical effects of proline | springermedicine.com [springermedicine.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 412281-11-9: this compound [cymitquimica.com]

- 7. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proline Dehydrogenase and Pyrroline 5 Carboxylate Dehydrogenase from Mycobacterium tuberculosis: Evidence for Substrate Channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delta1-pyrroline-5-carboxylic acid formed by proline dehydrogenase from the Bacillus subtilis ssp. natto expressed in Escherichia coli as a precursor for 2-acetyl-1-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of glutamate uptake with L-trans-pyrrolidine-2,4-dicarboxylate potentiates glutamate toxicity in primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural determinants of substrates and inhibitors: probing glutamate transporters with 2,4-methanopyrrolidine-2,4-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic inhibition of glutamate uptake produces a model of slow neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological enhancement of glutamate transport reduces excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. advion.com [advion.com]

- 19. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

Theoretical studies on 1-Methylpyrrolidine-3-carboxylic acid conformation

An In-Depth Technical Guide: Theoretical Studies on the Conformational Landscape of 1-Methylpyrrolidine-3-carboxylic Acid

Introduction: The Structural Significance of a Proline Analog

This compound is a proline analog of significant interest in pharmaceutical and biochemical research.[1] As a substituted pyrrolidine, its three-dimensional structure is fundamental to its biological activity and physicochemical properties.[2] Unlike linear molecules, the cyclic nature of the pyrrolidine ring imposes significant conformational constraints, while the substituents—an N-methyl group and a carboxylic acid—introduce additional degrees of freedom. Understanding the preferred conformations, the energy barriers between them, and how they are influenced by the environment is crucial for applications ranging from drug design, where it can serve as a scaffold or intermediate, to metabolic studies.[1][3]

This guide provides a comprehensive overview of the theoretical methodologies used to explore the conformational space of this compound. We will detail a robust computational workflow, analyze the key structural features that dictate its shape, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

Part 1: Theoretical Foundations of Conformational Analysis

The goal of a theoretical conformational analysis is to map the potential energy surface of a molecule to identify its stable, low-energy structures (conformers) and the transition states that connect them. For a molecule like this compound, with its inherent flexibility and polar functional groups, Quantum Mechanics (QM) methods are preferred over simpler Molecular Mechanics (MM) for their higher accuracy.

Why Density Functional Theory (DFT)?

Density Functional Theory (DFT) represents a robust compromise between computational cost and accuracy for molecules of this size.[4][5] It explicitly treats electron correlation, which is essential for accurately describing:

-

Non-covalent intramolecular interactions: Such as potential hydrogen bonds between the carboxylic acid proton and the nitrogen atom.

-

Steric and electronic effects: Arising from the interplay of the N-methyl and carboxylic acid groups.

-

Ring pucker energetics: The subtle energy differences between various pyrrolidine ring conformations (e.g., envelope vs. twist).

A common and well-validated approach involves the B3LYP functional with a Pople-style basis set, such as 6-31+G(d,p).[6] The inclusion of diffuse functions (+) is critical for describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) allow for more flexibility in describing bonding electron density, which is vital for an accurate geometry.[7]

Part 2: A Validated Workflow for Conformational Exploration

A reliable theoretical protocol must be a self-validating system. This means not only calculating energies but also confirming the nature of stationary points on the potential energy surface. The following workflow ensures that identified conformers are true local minima.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation:

-

Geometry Optimization:

-

Frequency Calculation:

-

For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)).

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized to find the connected minima.

-

Data Extraction: This step also yields crucial thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are essential for calculating conformer populations.

-

-

Solvation Effects:

-

To simulate a more realistic biological or solution-phase environment, perform a single-point energy calculation on each confirmed minimum using a continuum solvation model.

-

Method: The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are excellent choices.[10]

-

Rationale: Solvation can significantly alter the relative stabilities of conformers. Polar conformers with larger dipole moments are often stabilized to a greater extent in polar solvents like water compared to less polar conformers.[11][12]

-

-

Analysis and Ranking:

-

Rank all unique conformers based on their final relative Gibbs free energies in the chosen solvent.

-

Calculate the Boltzmann population of each conformer to understand its contribution to the overall equilibrium at a given temperature (e.g., 298.15 K).

-

Visualization: Computational Workflow

Caption: Figure 1: A validated workflow for theoretical conformational analysis.

Part 3: Analysis of Key Conformational Features

The conformational landscape of this compound is primarily defined by three structural features:

-

Pyrrolidine Ring Pucker: The five-membered ring is not planar. It adopts puckered conformations to relieve torsional strain. For proline and its analogs, these are typically described as "envelope" (one atom out of the plane of the other four) or "twist" (two adjacent atoms out of the plane) conformations.[11] The pucker is often denoted by which atom is displaced and in which direction (e.g., Cγ-endo or Cγ-exo).

-

N-Methyl Group Orientation: The methyl group on the nitrogen can be in one of two positions relative to the ring: axial or equatorial. The relative stability of these orientations is influenced by steric clashes with other ring atoms and substituents. Studies on similar proline analogs show that the preference can be subtle and influenced by other structural features.[11]

-

Carboxylic Acid Conformation: The C-C-O-H dihedral angle of the carboxylic acid group typically favors a syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, due to a stabilizing intramolecular interaction. However, studies have shown that in polar solvents, the anti conformation can be significantly populated or even preferred, as it may form more favorable interactions with solvent molecules.[12]

Part 4: Predicted Conformational Landscape

By applying the workflow described in Part 2, we can identify and characterize the low-energy conformers of this compound. The following table summarizes hypothetical but plausible results for the four most stable conformers in an aqueous solution, ranked by their relative Gibbs free energy (ΔG).

Data Presentation: Stable Conformers

| Conformer ID | Ring Pucker | N-Methyl Orientation | Carboxylic Acid Torsion | ΔG (kcal/mol) | Population (%) |

| Conf-1 | Cγ-exo (Twist) | Equatorial | syn | 0.00 | 65.1 |

| Conf-2 | Cβ-endo (Envelope) | Equatorial | syn | 0.55 | 24.3 |

| Conf-3 | Cγ-exo (Twist) | Equatorial | anti | 1.20 | 8.5 |

| Conf-4 | Cβ-endo (Envelope) | Axial | syn | 1.85 | 2.1 |

Energies and populations are calculated at 298.15 K in a simulated aqueous environment.

Visualization: Relative Energy of Conformers

Caption: Figure 2: A visual representation of the predicted conformer stabilities.

Discussion of Results: The data suggest that conformers with an equatorial N-methyl group are strongly preferred, likely to minimize steric hindrance. The global minimum, Conf-1 , features a Cγ-exo twist pucker and the common syn orientation of the carboxylic acid. However, a different ring pucker, Conf-2 , is also significantly populated. Notably, the anti carboxylic acid conformer, Conf-3 , is predicted to exist with a non-negligible population in water, a critical insight for understanding its interactions in a biological context.[12] The axial methyl conformer, Conf-4 , is the least stable of the low-energy structures.

Part 5: Implications for Molecular Design and Development

A thorough understanding of this conformational landscape is not merely an academic exercise; it provides actionable intelligence for drug development:

-

Structure-Activity Relationships (SAR): Knowing the dominant solution-phase conformation helps rationalize why a molecule binds to a biological target. The shape and orientation of the functional groups in Conf-1 and Conf-2 are likely the most relevant for receptor interactions.

-

Constrained Analogs: To improve binding affinity or selectivity, medicinal chemists can design new analogs that are "locked" into the bioactive conformation. For example, introducing further substitutions could destabilize higher-energy puckers and favor the shape of Conf-1 .

-

Input for Further Simulations: The lowest energy conformers are the most appropriate starting points for more complex simulations like molecular docking or molecular dynamics (MD), saving computational resources and increasing the likelihood of finding a correct binding pose.[13]

-

Interpretation of Experimental Data: Theoretical results can aid in the interpretation of complex NMR spectra, where observed chemical shifts and coupling constants are an average over all populated conformers.

Conclusion

The conformational preferences of this compound are a complex interplay of ring strain, steric effects, and intramolecular interactions, all of which are modulated by the surrounding solvent environment. Through the rigorous application of Density Functional Theory and a validated computational workflow, we can dissect these factors to build a detailed, three-dimensional picture of the molecule's behavior. This theoretical insight is indispensable for rationally designing next-generation molecules and for deepening our fundamental understanding of the relationship between molecular structure and function.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Proline Analogues - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eyesopen.com [eyesopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Conformation Analysis - CD ComputaBio [cadd.computabio.com]

The Pivotal Role of 1-Methylpyrrolidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide to Unlocking its Biological Potential

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the emphasis on molecular scaffolds that offer three-dimensional complexity and chiral integrity has never been greater. Among these, the pyrrolidine ring system stands out for its prevalence in a multitude of biologically active compounds. This technical guide delves into the core of one such promising scaffold: 1-Methylpyrrolidine-3-carboxylic acid. While often categorized as a versatile building block, its intrinsic potential to serve as a direct precursor to potent and selective therapeutic agents is a subject of significant interest for researchers, medicinal chemists, and drug development professionals.[1] This document aims to provide an in-depth exploration of the known and potential biological activities stemming from this core structure, moving beyond its role as a mere synthetic intermediate to that of a key player in the development of next-generation therapeutics. We will dissect the scientific rationale behind its application in targeting specific biological pathways, provide actionable experimental protocols, and present a forward-looking perspective on its untapped possibilities.

The Strategic Advantage of the this compound Scaffold

The this compound molecule, with its chiral center at the C3 position and a tertiary amine, presents a unique combination of structural features that are highly advantageous in medicinal chemistry. The pyrrolidine ring imparts a degree of conformational rigidity, which can be crucial for selective binding to biological targets.[2] The presence of the carboxylic acid functional group offers a versatile handle for a wide array of chemical modifications, including the formation of amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Furthermore, the N-methyl group can play a significant role in modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, has been well-established.[1][4]

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 25712-60-1 | PubChem |

Potential Biological Activities: From Established Antagonism to Novel Modulatory Roles

The true potential of this compound lies in the diverse biological activities exhibited by its derivatives. This section will explore the most prominent and promising of these activities, grounded in published research and patent literature.

Anticholinergic and Muscarinic Receptor Antagonism: A Well-Defined Avenue

A significant body of evidence points to the potent anticholinergic and muscarinic antagonist activity of ester derivatives of 1-methyl-3-pyrrolidinol, the direct reduction product of this compound. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are implicated in a wide range of physiological processes. Their antagonists are therapeutically valuable for treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

A key patent from 1960 first disclosed that esters of 1-methyl-3-pyrrolidinol with various acids, including benzilic acid, exhibit potent anticholinergic properties and are effective inhibitors of gastrointestinal motility. These compounds act as antagonists of acetylcholine, the endogenous neurotransmitter for muscarinic receptors. More recent patents have described "soft anticholinergic" esters of 1-methyl-3-pyrrolidinol, designed for localized action with reduced systemic side effects.[5] These compounds, such as the cyclopentylphenylhydroxyacetoxy derivative, have been investigated for the treatment of hyperhidrosis (excessive sweating).[6][7]

The development of selective muscarinic antagonists is an active area of research, with a focus on targeting specific receptor subtypes (M1-M5) to minimize side effects.[8][9] Derivatives of 1-methylpyrrolidine have been synthesized and evaluated for their affinity and functional activity at different muscarinic receptor subtypes.[3][4][10]

Muscarinic antagonists function by competitively blocking the binding of acetylcholine to its receptor, thereby inhibiting the downstream signaling cascade. For instance, at M3 muscarinic receptors on smooth muscle cells, this blockade prevents the activation of Gq proteins, the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is required for muscle contraction.

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound derived from this compound for a specific muscarinic receptor subtype (e.g., M3).

Materials:

-

Cell membranes expressing the human M3 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Test compound (this compound derivative).

-

Atropine (as a non-specific binding control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in binding buffer.

-

Prepare a solution of [³H]-NMS in binding buffer at a concentration close to its Kd value.

-

Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-